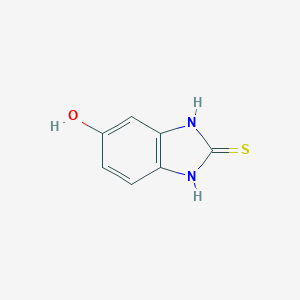

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a compound that has been studied for its basicity and structure, particularly in relation to its tautomers and substituents. It exists predominantly as the 5-hydroxy-tautomers, and the substituents in the 2-position mainly have an inductive effect on the basicity of the 3-nitrogen, a phenomenon observed in other nitrogen heterocycles (Korolev et al., 1992).

Synthesis Analysis

The synthesis of derivatives of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione has been achieved through various methods. One notable synthesis starts from 3,4-diaminobenzoic acid, leading to derivatives expected to be useful intermediates for the synthesis of functional molecules (Katsuyama & Kubo, 2007). Another approach involves hypervalent iodine oxidation of acetophenones followed by treatment with ethylenethiourea (Prakash, Rani & Goyal, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been studied extensively. The structures are usually confirmed by techniques such as IR, NMR, and MS spectra, and in some instances, X-ray analyses (Sa̧czewski, Sączewski & Gdaniec, 2003).

Chemical Reactions and Properties

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives participate in various chemical reactions forming different heterocyclic structures. These reactions often involve nucleophilic addition-electrophilic amination reactions (Wahe et al., 2004). The compound also shows activity in the dehydration of saccharides to 5-hydroxymethylfurfural, indicating its potential as a catalyst (Han et al., 2016).

Physical Properties Analysis

The physical properties of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives have been explored using various spectroscopic methods. Studies include the MNDO method for calculating heats of formation, electronic, and structural characteristics of its tautomers (Zaitsev et al., 1992).

Chemical Properties Analysis

The chemical properties, such as the inhibition activity and mechanism, of derivatives of this compound have been studied. For example, 5-methoxy-2-mercaptobenzimidazole has been identified as an efficient inhibitor for tyrosinase, highlighting its potential in pharmaceutical applications (Chai et al., 2020).

科研应用

Interaction with Glycinamide in HIV RT Inhibition

Research by Kretschmer, Kinzel, and González (2012) explored the interaction between 1,3-dihydrobenzimidazole-2-thione derivatives and glycinamide, modeling their role as inhibitors of HIV reverse transcriptase. Their study, utilizing DFT calculations, demonstrated a significant correlation between the hydrogen bond energy and the inhibitory activity, suggesting that modifications at the 8-position with electron-withdrawing substituents enhance efficiency (Kretschmer, Kinzel, & González, 2012).

Electrophoretic and Gas-Chromatographic Analysis

Burykin, Andreev, and Varnavskaya (2014) developed electrophoretic and gas-chromatographic methods for analyzing Afobazol, a pharmaceutical preparation containing 5-ethoxybenzimidazol-2-thione, among other compounds. Their techniques provided reliable identification and quantification of the active components and potential impurities, showcasing the compound's relevance in quality control processes (Burykin, Andreev, & Varnavskaya, 2014).

Antitumor Activity of Ferrocenylalkyl Derivatives

A study by Rodionov et al. (2015) introduced ferrocenylalkyl 2-mercaptobenzimidazoles and their derivatives, evaluating their antitumor activity in vivo. These compounds demonstrated significant inhibitory effects on tumor growth, highlighting the potential of 5-hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives in cancer treatment (Rodionov et al., 2015).

Chemical Oxidation to Disulfides

Sarhan (2000) explored the chemical oxidation of 2-mercaptobenzimidazole derivatives to their corresponding disulfides, providing insights into their structural and spectral analysis. This research underscores the compound's versatility in synthetic chemistry, particularly in the formation of disulfides with potential applications in various domains (Sarhan, 2000).

Structural Analysis and Theoretical Study

A 2020 study by Obledo-Benicio et al. synthesized compounds derived from 2-hydroxy and 2-mercaptobenzimidazole, performing a detailed structural and theoretical analysis. This work not only contributed to the understanding of intramolecular interactions but also demonstrated the compound's application in developing new materials with specific molecular architectures (Obledo-Benicio et al., 2020).

Safety And Hazards

性质

IUPAC Name |

5-hydroxy-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKVVBOVTVBURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562318 |

Source

|

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione | |

CAS RN |

92806-98-9 |

Source

|

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)